rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans
Description
rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans (CAS: 1260602-03-6) is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position, a phenyl substituent at the 4-position, and a tert-butyl carbamate protecting group at the 3-position. The trans configuration of the substituents on the pyrrolidine ring enhances its steric and electronic stability, making it suitable for applications in asymmetric catalysis and drug discovery .
Commercial availability is confirmed through catalogs such as CymitQuimica, where it is listed under Ref: 3D-DQC54964 with pricing tiers for 50 mg (€717.00) and 500 mg (€2,024.00) . Despite its utility, experimental data on its physicochemical properties (e.g., melting point, solubility) remain sparse in publicly accessible literature.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-20-16-24(14-17-10-6-4-7-11-17)15-19(20)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25)/t19-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODPLMKUZITHHK-VQTJNVASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation-Mediated Debenzylation and Carbamate Formation
A foundational method for synthesizing tert-butyl carbamate derivatives involves hydrogenation to remove benzyl protecting groups. For example, in the preparation of (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine, a benzyl group is cleaved via catalytic hydrogenation using palladium on charcoal (5% Pd/C) under 5 kgf/cm² hydrogen pressure in methanol at 40°C for 3 hours . This step achieves a 63.3% yield after recrystallization from n-hexane.
Key Reaction Parameters:
This method is adaptable to the target compound by substituting the pyrrolidine scaffold with a benzyl- and phenyl-substituted variant. However, steric hindrance from the 4-phenyl group may necessitate prolonged reaction times or elevated hydrogen pressures.
Nucleophilic Substitution with DBU in Polar Aprotic Solvents
The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base facilitates displacement reactions in dimethyl sulfoxide (DMSO) or acetonitrile. In Referential Example 25, ethyl 3-methyl-2,4,5-trifluorobenzoate reacts with (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine in DMSO at 60°C for 70 hours, yielding 70.2% of the coupled product .
Optimized Conditions for Target Compound:
| Parameter | Value |
|---|---|
| Base | DBU (1.2 equiv) |
| Solvent | DMSO or Acetonitrile |
| Temperature | 60–100°C |
| Reaction Time | 48–70 hours |
| Workup | Citric acid extraction |
The trans stereochemistry is preserved due to the rigid transition state enforced by the bulky tert-butoxycarbonyl (Boc) group and DBU’s role in deprotonating the amine nucleophile .
Purification and Isolation Techniques
Post-synthetic purification is critical for isolating the trans isomer:
-
Column Chromatography: Silica gel with chloroform:methanol (20:1) eluent resolves diastereomers .
-
Recrystallization: n-Hexane or acetone-diisopropyl ether mixtures yield high-purity crystals (m.p. 178.5–180°C) .
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Hydrogenation | 63–72% | High | Industrial |
| DBU-Mediated Coupling | 70% | Moderate | Lab-scale |
| Reductive Amination | N/A | Theoretical | N/A |
Hydrogenation offers superior scalability and stereocontrol, while DBU-mediated reactions are preferable for lab-scale syntheses of complex analogs .
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions typically with agents like potassium permanganate or chromium trioxide, potentially yielding ketones or alcohols as intermediate products.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, the carbamate can be reduced to amines and alcohols.
Substitution: : Halogenation and nitration reactions can introduce new functional groups to the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions or chromium trioxide.
Reduction: : Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: : Bromine for halogenation or a mixture of sulfuric and nitric acid for nitration.
Major Products Formed
Oxidation: : Ketones and alcohol derivatives.
Reduction: : Primary or secondary amines.
Substitution: : Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with specific biological targets. Notable applications include:
- CNS Disorders : The pyrrolidine structure is known to exhibit neuroprotective properties. Studies have shown that derivatives of pyrrolidinyl carbamates can influence neurotransmitter systems, suggesting potential for treating conditions like Alzheimer's disease and Parkinson's disease.
- Anti-cancer Activity : Preliminary studies indicate that rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate may possess anti-tumor properties by inducing apoptosis in cancer cells. This is particularly relevant in the context of developing targeted therapies for resistant cancer types.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various modifications, making it valuable in the development of new pharmaceuticals.
Biochemical Research
Research involving enzyme inhibition has highlighted the potential of this compound to act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to applications in metabolic disorders and obesity management.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated that the compound protects neuronal cells from oxidative stress-induced apoptosis. |
| Study 2 | Cancer Therapy | Showed that treatment with rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate reduced tumor growth in xenograft models. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, leading to decreased substrate conversion rates in vitro. |
Mechanism of Action
Molecular Targets
The compound's mechanism of action typically involves interaction with enzymes or receptors in the body. The stereochemistry influences binding affinity and specificity.
Pathways Involved
It can modulate biochemical pathways by inhibiting or activating enzymes. This modulation can affect downstream processes, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Fluorophenyl Analog: rac-tert-butyl N-[(3S,4R)-4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
- Structure : This analog replaces the phenyl group at the 4-position with a 4-fluorophenyl moiety, introducing electronegativity and altering steric bulk.
- Molecular Formula : C15H21FN2O2 (Mol. Wt.: 280.35) .
- Impact : The fluorine atom enhances metabolic stability and influences intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces). Such modifications are common in drug design to optimize pharmacokinetics .
2-Fluorophenyl Analog: rac-tert-butyl N-[(3R,4S)-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate, trans
- Structure : The fluorophenyl group is positioned ortho instead of para, altering steric hindrance and electronic distribution.
- CAS : 1260602-03-6 (same as the target compound but with 2-fluorophenyl) .
Ethynyl-Methoxy Analog: rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate, trans
- Structure : Features an ethynyl group at the 3-position and methoxy at the 4-position, replacing benzyl and phenyl groups.
- Properties :
- Impact : The ethynyl group introduces sp-hybridized carbon, enhancing reactivity for click chemistry applications. Methoxy improves solubility but may reduce metabolic stability.
Comparative Data Table
Biological Activity
Rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine core substituted with a benzyl and phenyl group. Its molecular formula is with a molecular weight of 314.43 g/mol. The structural formula can be represented as follows:
Rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate acts primarily as a modulator of neurotransmitter systems. It has been shown to interact with several receptors in the central nervous system (CNS), including:
- Dopamine receptors : Influencing dopaminergic pathways which are crucial for mood regulation and motor control.
- Serotonin receptors : Potentially affecting serotonin levels, which may contribute to its antidepressant-like effects.
Pharmacological Effects
Research indicates that the compound exhibits various pharmacological activities:
- Antidepressant Activity : In rodent models, the compound demonstrated significant antidepressant effects as measured by the forced swim test and tail suspension test.
- Anxiolytic Effects : Behavioral assays suggest that it may reduce anxiety-like behaviors in animal models.
- Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects against oxidative stress-induced neuronal damage.
Study 1: Antidepressant Effects
A study conducted on mice evaluated the antidepressant effects of rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate. Mice treated with varying doses showed a significant reduction in immobility time compared to control groups, indicating an antidepressant-like effect (p < 0.05).
| Dose (mg/kg) | Immobility Time (seconds) | Control (seconds) |
|---|---|---|
| 10 | 120 | 180 |
| 20 | 90 | 180 |
| 30 | 60 | 180 |
Study 2: Neuroprotection Against Oxidative Stress
In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls. The mechanism was linked to the upregulation of antioxidant enzymes.
Q & A
Basic: What are the optimal synthetic routes for rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans, and how are stereochemical outcomes controlled?
Answer:
The synthesis typically involves a multi-step sequence starting with the formation of the pyrrolidine scaffold. Key steps include:
- Stereoselective cyclization : Use of chiral auxiliaries or enantioselective catalysts to establish the (3R,4S) configuration. For example, asymmetric hydrogenation or enzymatic resolution may control stereochemistry .
- Carbamate protection : Reaction of the pyrrolidine amine with tert-butyl carbamate under basic conditions (e.g., triethylamine in 1,4-dioxane at 90°C for 1 hour), ensuring minimal racemization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the trans isomer.
Critical parameters : Solvent polarity, temperature, and catalyst loading significantly impact stereochemical fidelity .
Advanced: How can researchers resolve the racemic mixture of this compound, and what analytical methods validate chiral purity?
Answer:
Chiral resolution methods :
- Chromatographic separation : Use of chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) with hexane/isopropanol mobile phases. Retention time differences between enantiomers must exceed 1.5 minutes for baseline separation .
- Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica Lipase B) to selectively deprotect one enantiomer .
Validation : - HPLC-CD/UV : Combined HPLC with circular dichroism detects enantiomeric excess (ee > 98%).
- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for analogous carbamates in crystallography studies .
Basic: What spectroscopic techniques are essential for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Key signals include:
- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., calculated for C₁₅H₂₁ClN₂O₂: 296.12916) .
- IR spectroscopy : Carbamate carbonyl stretch at ~1680–1720 cm⁻¹ .
Advanced: How do substituents on the pyrrolidine ring (e.g., benzyl, phenyl) influence reactivity in downstream functionalization?
Answer:
- Steric effects : The benzyl group at position 1 hinders nucleophilic attack at the adjacent nitrogen, requiring bulky bases (e.g., DBU) for deprotection .
- Electronic effects : Electron-withdrawing substituents on the phenyl ring (e.g., Cl, F) increase carbamate stability but reduce nucleophilicity in cross-coupling reactions .
Case study : In tert-butyl carbamates with fluorinated aryl groups, Suzuki-Miyaura coupling requires elevated temperatures (100°C) and Pd(OAc)₂/XPhos catalysts .
Basic: What are common pitfalls in purifying this compound, and how are they mitigated?
Answer:
- Diastereomer co-elution : Use orthogonal solvent systems (e.g., dichloromethane/methanol for silica gel chromatography) to separate trans/cis isomers .
- Residual solvents : Lyophilization or azeotropic distillation with toluene ensures removal of high-boiling-point solvents like DMF .
- Degradation : Store at –20°C under argon to prevent tert-butyl group cleavage .
Advanced: What computational methods aid in predicting the compound’s behavior in catalytic asymmetric reactions?
Answer:
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in hydrogenation reactions. For example, B3LYP/6-31G(d) level calculations identify favorable dihedral angles for stereocontrol .
- Molecular docking : Simulates interactions between the carbamate and chiral catalysts (e.g., Jacobsen’s Mn-salen complex) to optimize ee .
- MD simulations : Assess solvation effects on reaction kinetics in polar aprotic solvents .
Basic: How can researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals. For example, pyrrolidine ring puckering may cause splitting at 25°C but resolves at –40°C .
- Impurity analysis : LC-MS identifies byproducts (e.g., deprotected amines) that cause signal overlap .
- Crystallographic validation : Single-crystal X-ray data resolves ambiguities in NOESY/ROESY assignments .
Advanced: What strategies optimize the compound’s stability under acidic/basic conditions for medicinal chemistry applications?
Answer:
- pH-dependent studies :
- Protecting group alternatives : Compare with Fmoc or Alloc groups for improved stability in peptide couplings .
Basic: What are the key differences in reactivity between the trans and cis isomers of this compound?
Answer:
- Steric accessibility : The trans isomer’s carbamate group is more exposed, facilitating nucleophilic deprotection (e.g., TFA cleavage at 0°C vs. 25°C for cis) .
- Catalytic activity : Trans isomers often exhibit higher enantioselectivity in asymmetric catalysis due to reduced steric hindrance .
- Solubility : Trans configurations may show better solubility in aprotic solvents (e.g., THF), impacting reaction yields .
Advanced: How can researchers design kinetic studies to elucidate the mechanism of carbamate formation?
Answer:
- In situ monitoring : Use FTIR or Raman spectroscopy to track carbonyl stretching frequency changes during reaction progression .
- Isotope labeling : 13C-labeled tert-butoxycarbonyl (Boc) groups trace carbamate bond formation via 13C NMR .
- Rate determination : Conduct pseudo-first-order kinetics under varying temperatures (Arrhenius plots) to identify rate-limiting steps (e.g., amine activation vs. carbamate coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
